molecular formula C13H9N3O B10871859 3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole

3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole

Cat. No.: B10871859
M. Wt: 223.23 g/mol
InChI Key: PLEXSHRWUIGICB-UHFFFAOYSA-N
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Description

3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that features both phenyl and pyridyl groups attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an aromatic nitrile in the presence of a dehydrating agent. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyridyl rings.

Scientific Research Applications

3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as luminescence and conductivity.

Mechanism of Action

The mechanism by which 3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-(2-pyridyl)pyrazole
  • 3-Phenyl-5-(2-pyridyl)-1,2,4-triazole

Uniqueness

3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds like pyrazoles and triazoles. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

3-phenyl-5-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H

InChI Key

PLEXSHRWUIGICB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=N3

Origin of Product

United States

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